molecular formula C20H22N4O3S B2910079 3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396862-24-0

3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2910079
CAS No.: 1396862-24-0
M. Wt: 398.48
InChI Key: JVCDSTCFHPLBQE-UHFFFAOYSA-N
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Description

3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK) . BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway , which plays a central role in the development, differentiation, and activation of B-cells. Its primary research value lies in probing the pathological mechanisms of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and lupus, where dysregulated B-cell activity is a key driver of disease. This compound acts through covalent, irreversible binding to a specific cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of BCR-mediated signaling and subsequent inhibition of B-cell proliferation and survival. The unique dihydropyrimidothiazinone scaffold of this inhibitor is designed to confer high selectivity and potent enzymatic inhibition, making it a valuable chemical probe for elucidating BTK-dependent cellular processes and for evaluating the therapeutic potential of BTK inhibition in preclinical models. Research utilizing this compound is fundamental for advancing our understanding of B-cell immunology and for the development of next-generation targeted therapies in oncology and immunology.

Properties

IUPAC Name

3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14(25)15-2-4-17(5-3-15)22-8-10-23(11-9-22)19(27)16-12-24-18(26)6-7-21-20(24)28-13-16/h2-7,16H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCDSTCFHPLBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN4C(=O)C=CN=C4SC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Substituent on Piperazine Molecular Formula Molecular Weight (g/mol)
3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-... (Target) Dihydropyrimido[2,1-b][1,3]thiazinone 4-acetylphenyl C₂₀H₂₁N₄O₃S 409.47
3-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-... () Dihydropyrimido[2,1-b][1,3]thiazinone 2-chlorophenyl C₁₈H₁₉ClN₄O₂S 390.90
8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () Pyrido[3,4-d]pyrimidinone Phenyl (linked via methylene) C₁₉H₂₀N₆O 372.41
5,7-di(thiophen-2-yl)-2-thioxo-... () Pyridopyrimido[2,1-b][1,3]thiazinone Thiophen-2-yl Not reported -

Key Observations :

  • The acetyl group in the target compound may enhance solubility compared to the chloro-substituted analogue () but reduce lipophilicity .
  • The methylene bridge in ’s compound likely increases conformational flexibility compared to the rigid carbonyl linkage in the target .

Key Observations :

  • The target compound’s synthesis likely follows methods similar to , involving piperazine-carboxylation steps .
  • Reductive amination () offers milder conditions than acid-catalyzed condensations, preserving sensitive functional groups .

Table 3: Reported Bioactivities of Analogues

Compound Class Bioactivity Potency (IC₅₀/MIC) Reference
Pyridopyrimido-thiazinones Antimicrobial (S. aureus) MIC: 12.5–25 µg/mL
Pyrido-pyrimidinones Cell-based inhibition IC₅₀: 0.8–3.2 µM
Thiadiazolopyrimidines Antitumor (MCF-7 cells) IC₅₀: 9.5 µM

Key Observations :

  • The thiophenyl substituents in ’s derivatives correlate with moderate antimicrobial activity, suggesting the target’s acetylphenyl group may enhance or alter this profile .
  • Piperazine-linked compounds (e.g., ) show nanomolar potency in cell assays, highlighting the pharmacophore’s importance .

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